4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features both sulfonamide and benzothiazole functional groups
Scientific Research Applications
4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may serve as a lead compound for developing new drugs, particularly those targeting bacterial infections or cancer.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide groups. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various amines. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Mechanism of Action
The mechanism of action of 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic natural substrates, leading to competitive inhibition of enzyme activity. The benzothiazole core can interact with various biological pathways, potentially affecting cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)aniline
- 4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)phenol
Uniqueness
4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S3/c1-3-5-13-26(14-6-4-2)34(30,31)17-9-7-16(8-10-17)21(27)25-22-24-19-12-11-18(33(23,28)29)15-20(19)32-22/h7-12,15H,3-6,13-14H2,1-2H3,(H2,23,28,29)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVMDOBQPDKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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